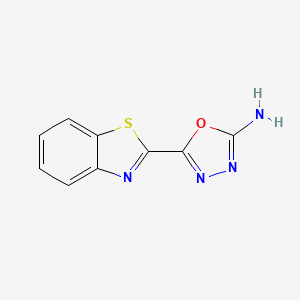

5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

Overview

Description

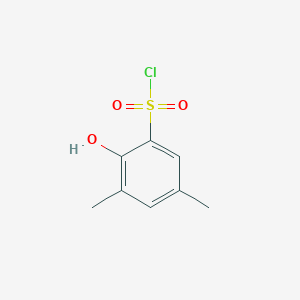

Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure would depend on the specific benzothiazole compound.Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can participate in Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have explored the synthesis and characterization of derivatives and related compounds of 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine, highlighting its versatility as a chemical scaffold. For instance, the reinvestigation of thiazole synthesis and related reactions with ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates has led to the development of compounds with improved stabilization systems, confirmed by X-ray diffraction studies (Paepke et al., 2009).

Antimicrobial and Anticancer Activities

The antimicrobial activity of new 2-substituted benzothiazole derivatives synthesized from benzothiazolyl carboxyhydrazide has been evaluated, demonstrating the potential of these compounds in combating microbial infections (Rajeeva et al., 2009). Additionally, the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against transplantable mouse tumors have been investigated, revealing significant tumor growth inhibition and reduced endothelial proliferation (Chandrappa et al., 2010).

Corrosion Inhibition

The compound and its derivatives have been assessed for their corrosion inhibition properties on mild steel in sulfuric acid, showcasing their potential in protecting industrial materials. Studies involving electrochemical, gravimetric, and surface analysis techniques have illustrated the formation of protective layers on metal surfaces, thereby mitigating corrosion (Ammal et al., 2018).

Molecular Probes and Sensors

The development of fluorescent and colorimetric pH probes utilizing the benzothiazole moiety for intracellular pH imaging demonstrates the utility of these compounds in biological sensing and imaging. Such probes have shown reversible color and fluorescence changes in response to pH variations, indicating their applicability in real-time cellular processes monitoring (Diana et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such as prothrombin and the aryl hydrocarbon receptor . These proteins play crucial roles in the coagulation cascade and regulation of gene expression, respectively .

Mode of Action

This could involve binding to the active site of the target protein, altering its conformation, and subsequently its activity .

Biochemical Pathways

Given its potential targets, it may influence pathways related to blood coagulation and gene expression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential targets, it may influence blood coagulation and gene expression, leading to various downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(1,3-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research will likely focus on developing new synthetic methods and exploring the biological activities of new benzothiazole derivatives.

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-9-13-12-7(14-9)8-11-5-3-1-2-4-6(5)15-8/h1-4H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFZVUMZCVQSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)